Bucladesine Impurity 2

Descripción general

Descripción

Métodos De Preparación

The synthesis of Bucladesine Impurity 2 involves several steps, typically starting from the precursor compounds used in the synthesis of bucladesine. The synthetic route generally includes the following steps:

Formation of the Purine Nucleus: The initial step involves the formation of the purine nucleus, which is achieved through a series of condensation reactions.

Introduction of the Butyramido Group: The butyramido group is introduced through an amide bond formation reaction.

Cyclization: The final step involves the cyclization of the intermediate to form the furo[3,2-d][1,3,2]dioxaphosphinin ring system.

Industrial production methods for this compound are similar to those used for bucladesine, with additional purification steps to isolate the impurity .

Análisis De Reacciones Químicas

Bucladesine Impurity 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the purine nucleus.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Analytical Chemistry

- Reference Standard : Bucladesine Impurity 2 serves as a reference standard in analytical chemistry to ensure the purity and quality of bucladesine samples. Its use is essential in verifying the identity and concentration of active pharmaceutical ingredients in formulations.

Biological Studies

- Cellular Interactions : The compound is extensively studied for its biological activities, particularly its interactions with cellular components. Research indicates that it can induce physiological responses similar to those mediated by endogenous cAMP when introduced into cells .

- Neuroscience Research : this compound has been utilized as a medium supplement for neural crest stem cell differentiation and in serum-free Dulbecco’s Modified Eagle Medium (DMEM) to induce astrocyte differentiation .

Medical Applications

- Topical Treatments : Clinical investigations have explored the use of this compound as a topical treatment for skin conditions characterized by inflammation. Studies have shown that it can significantly reduce inflammation in models of acute skin irritation induced by arachidonic acid .

- Wound Healing : Historically, bucladesine was marketed for treating impaired wound healing, particularly in diabetic foot ulcers and decubitus ulcers. Despite its withdrawal from the market, research continues to evaluate its potential therapeutic benefits in dermatology .

Case Study 1: Anti-Inflammatory Effects

In a controlled study examining the anti-inflammatory properties of this compound, researchers administered a water-free emulsion containing varying concentrations of the compound to animal models with induced ear swelling. The results indicated a significant reduction in inflammation at higher concentrations, demonstrating its potential as an effective anti-inflammatory agent .

Case Study 2: Wound Healing

A clinical trial investigated the efficacy of bucladesine ointment on diabetic foot ulcers. Patients treated with bucladesine showed improved wound healing compared to those receiving standard care, although the product was eventually withdrawn from the market due to formulation issues .

Mecanismo De Acción

The mechanism of action of Bucladesine Impurity 2 is similar to that of bucladesine. It mimics the action of endogenous cyclic adenosine monophosphate by activating protein kinase A. This activation leads to a cascade of intracellular events that regulate various cellular processes, including inflammation, cell growth, and differentiation .

Comparación Con Compuestos Similares

Bucladesine Impurity 2 can be compared with other similar compounds, such as:

Bucladesine: The parent compound, which is a cyclic adenosine monophosphate analogue.

Bucladesine Impurity 1: Another impurity found in bucladesine synthesis.

Bucladesine Impurity 3: A related compound with a similar structure but different functional groups.

This compound is unique due to its specific structural features and the presence of the butyramido group, which distinguishes it from other impurities and analogues .

Actividad Biológica

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate (DB-cAMP), is a synthetic analogue of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity across various applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Overview of Bucladesine

Bucladesine is characterized by its ability to penetrate cell membranes due to its lipophilic nature, making it a valuable tool in cellular and molecular biology. It acts as a phosphodiesterase inhibitor and mimics the action of endogenous cAMP, thereby activating cAMP-dependent protein kinases. This compound has been explored for its anti-inflammatory properties, effects on cell growth, and potential therapeutic applications in dermatological conditions and neuroprotection.

- cAMP Pathway Activation : Bucladesine activates protein kinase A (PKA) through the elevation of intracellular cAMP levels, leading to various downstream effects such as inhibition of cell proliferation and induction of apoptosis in certain cell types .

- Anti-Inflammatory Effects : Research indicates that bucladesine can reduce inflammation in animal models. For example, it has been shown to decrease ear swelling induced by arachidonic acid in mice, suggesting its potential use in treating inflammatory skin diseases .

- Neurite Growth Promotion : Bucladesine has been reported to promote neurite outgrowth in neuronal cultures, indicating its role in neurodevelopment and potential applications in neurodegenerative diseases .

Case Studies and Experimental Data

- Skin Inflammation Model :

- Cell Growth Arrest :

- Neuronal Glucose Uptake :

Solubility Profile of Bucladesine

| Solvent | Solubility (mg/g) |

|---|---|

| Propylene Glycol | High |

| Ethylene Glycol | High |

| n-Methyl Pyrrolidone | High |

| Silicones | Low |

| Triglycerides | Low |

Summary of Biological Activities

Propiedades

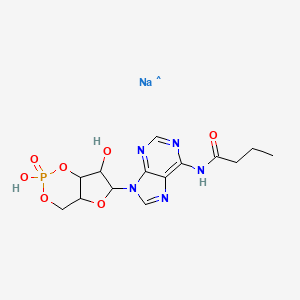

InChI |

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXPHRDUKTUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990469 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-67-7 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.